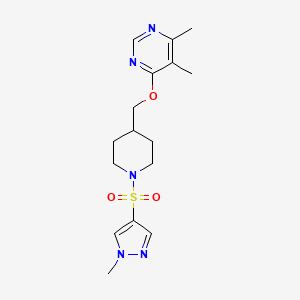
4,5-dimethyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-dimethyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality 4,5-dimethyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, with some demonstrating antimicrobial activity. These compounds were prepared using related starting materials, showcasing the versatility of pyrimidine derivatives in synthesizing compounds with potential bioactivity (Ammar et al., 2004).
Antimicrobial Activity
The exploration of new heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications led to the creation of pyran, pyridine, and pyridazine derivatives, along with pyrazole and oxazole derivatives. Several of these compounds showed high antibacterial activities, highlighting the potential of pyrimidine-based derivatives in developing new antimicrobial agents (Azab et al., 2013).
Antitumor Activity
A series of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3‐c]pyridines, pyrido[4,3‐d]pyrimidines, and others, were synthesized and screened for in-vitro antitumor activity. This study revealed compounds with a broad spectrum of antitumor activity, suggesting the importance of pyrimidine derivatives in developing antitumor agents (Rostom et al., 2009).
Insecticidal and Antibacterial Potential
Pyrimidine-linked pyrazole heterocyclics demonstrated insecticidal and antibacterial potential, indicating the utility of these compounds in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Crystal Structure Analysis
The study of pyrimethaminium benzenesulfonate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate crystal structures provided insights into the hydrogen bonding and molecular recognition processes crucial for the targeted drug action of pharmaceuticals containing aminopyrimidine functionality (Balasubramani et al., 2007).
Antioxidant Properties
New pyrazolopyridine derivatives were synthesized and evaluated for their antioxidant properties, with some exhibiting promising activities. This highlights the potential of pyrimidine and its derivatives in developing compounds with antioxidant capabilities (Gouda, 2012).
properties
IUPAC Name |
4,5-dimethyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-12-13(2)17-11-18-16(12)24-10-14-4-6-21(7-5-14)25(22,23)15-8-19-20(3)9-15/h8-9,11,14H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYQOCVXAUSQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

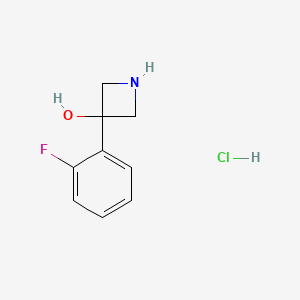
![2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2586670.png)
![N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2586674.png)
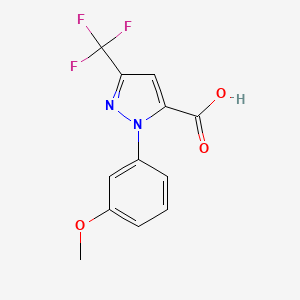
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2586677.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2586678.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2586679.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2586682.png)
![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586683.png)
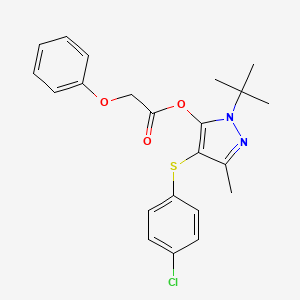
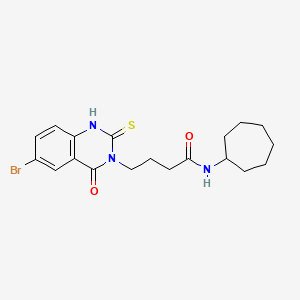
![dimethyl 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2586686.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2586687.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2586689.png)